Ethylmercury chloride

説明

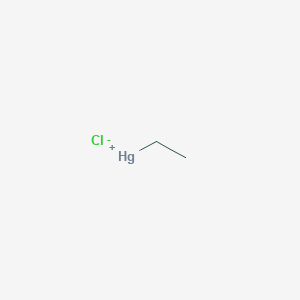

Ethylmercury chloride (C₂H₅HgCl) is an organomercury compound historically used as a fungicide in seed treatments and as a preservative in medical products like thimerosal (sodium ethylmercury thiosalicylate) . It forms white flakes or crystals and is structurally characterized by an ethyl group bonded to a mercury atom, which is further linked to a chloride ion . Unlike methylmercury (CH₃Hg⁺), which bioaccumulates in aquatic food chains, this compound’s primary exposure routes include dermal contact, vaccination (via thimerosal), and occupational handling . Its metabolism involves rapid biotransformation into inorganic mercury (Hg²⁺), particularly in the kidneys and brain, which influences its toxicity profile .

特性

IUPAC Name |

chloro(ethyl)mercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5.ClH.Hg/c1-2;;/h1H2,2H3;1H;/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWUGXIXRFGEYBD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Hg]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5ClHg | |

| Record name | ETHYL MERCURY CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20388 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9042128 | |

| Record name | Chloroethylmercury | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl mercury chloride appears as silver iridescent crystals or white fluffy solid. Sublimes easily. Sensitive to light. Highly toxic. Causes skin burns and is absorbed through the skin., White silvery solid; Insoluble in water; [Merck Index] Silver crystalline solid; Insoluble in water; [Alfa Aesar MSDS] | |

| Record name | ETHYL MERCURY CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20388 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylmercuric chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20897 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Sublimes (NTP, 1992) | |

| Record name | ETHYL MERCURY CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20388 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | ETHYL MERCURY CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20388 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

3.482 (NTP, 1992) - Denser than water; will sink | |

| Record name | ETHYL MERCURY CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20388 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

6.44 [mmHg] | |

| Record name | Ethylmercuric chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20897 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

107-27-7 | |

| Record name | ETHYL MERCURY CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20388 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylmercury chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylmercuric chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ceresan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60515 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ceresan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1203 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chloroethylmercury | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylmercury chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.163 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

378 °F (NTP, 1992) | |

| Record name | ETHYL MERCURY CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20388 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

準備方法

Table 1: Standard Characterization Techniques

| Method | Parameters Measured | Detection Limit | Reference |

|---|---|---|---|

| ICP-MS | Hg content (≥99.5%) | 0.1 ppb | |

| NMR (¹H, ¹⁹⁹Hg) | Structural confirmation | 1 mol% | |

| GC-MS | Purity assessment | 0.01% | |

| TGA | Thermal stability profiling | ±0.5°C |

Comparative Evaluation of Methods

Table 2: Synthesis Method Comparison

| Method | Scale | Yield (%) | Purity (%) | Energy Input | Safety Risk |

|---|---|---|---|---|---|

| Grignard | Lab | 70–85 | 99+ | High | Moderate |

| Metathesis | Industrial | 90+ | 98 | Moderate | High |

| Mechanochemical | Pilot | 100 | 95 | Low | Low |

| Diethylmercury | Lab | 75–80 | 97 | High | High |

| Lead Tetraethyl | Industrial | 80–85 | 96 | Moderate | Moderate |

科学的研究の応用

Scientific Research Applications

Ethylmercury chloride has several significant applications in scientific research:

Chemistry

- Reagent in Organic Synthesis : this compound is utilized as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds. It serves as a standard for analytical methods due to its predictable reactivity and stability under controlled conditions.

- Analytical Chemistry : It is employed in various analytical techniques such as Gas Chromatography coupled with Atomic Absorption Spectrometry (GC-AAS) and High-Performance Liquid Chromatography coupled with Atomic Fluorescence Spectrometry (HPLC-AFS) for detecting trace amounts of mercury in environmental samples.

Environmental Studies

- Toxicity Studies : Research has focused on the toxicity of this compound, particularly its bioaccumulation in aquatic organisms. Studies indicate that exposure can lead to severe cellular damage and necrosis in species like the Chinese rare minnow.

- Ecotoxicology : The compound's impact on ecosystems has been documented, showing that it can cause significant harm to aquatic life forms and disrupt biochemical pathways critical for survival.

Preservative in Vaccines

Historically, this compound has been used as a preservative in vaccines and pharmaceutical products. Its antimicrobial properties help prevent contamination during storage. However, its use has declined due to concerns over mercury toxicity and potential health risks associated with exposure .

Case Studies of Poisoning

A notable case study involved 41 patients in China who suffered from this compound poisoning after consuming contaminated rice. The study highlighted the effectiveness of chelation therapy using agents like sodium dimercaptopropane sulfonate (DMPS) for reducing mercury levels in the body . This case underscores the need for careful monitoring of ethylmercury exposure in clinical settings.

Agricultural Fungicide

This compound is employed as a fungicide to protect crops from fungal infections. Its application helps enhance agricultural productivity by controlling diseases that can devastate crops .

Synthesis of Other Compounds

The compound is also used in the synthesis of other organomercury compounds, which have various industrial applications including catalysts and intermediates in chemical manufacturing.

Toxicological Insights

This compound poses significant health risks due to its toxicity:

- Acute Effects : Exposure can lead to symptoms such as irritability, memory loss, and neurological damage .

- Chronic Effects : Long-term exposure may result in severe health issues including brain damage and kidney dysfunction .

Summary of Findings

作用機序

The mechanism of action of ethylmercury chloride involves its interaction with sulfhydryl groups in proteins and enzymes. This interaction inhibits the activity of these proteins, leading to cellular dysfunction. This compound can cross the blood-brain barrier and the placental barrier, distributing throughout the body and exerting its toxic effects on the nervous system and other organs.

類似化合物との比較

Comparison with Similar Mercury Compounds

Methylmercury Chloride (CH₃HgCl)

- Structure and Uses : Mthis compound, a methylated organic mercury compound, is primarily an environmental contaminant accumulating in fish and seafood .

- Toxicity: Acute Toxicity: this compound exhibits a lower LD₅₀ (12 mg Hg/kg in mice) compared to mthis compound (14 mg Hg/kg) . Neurotoxicity: Both compounds cross the blood-brain barrier (BBB), but this compound is more efficiently converted to inorganic mercury in the brain, leading to higher total mercury levels . Methylmercury persists longer in its organic form, contributing to prolonged neurotoxicity .

- Biotransformation: In rats, 70% of ethylmercury is metabolized to inorganic mercury in the kidneys, whereas methylmercury remains predominantly organic .

Mercuric Chloride (HgCl₂)

- Structure and Uses: Inorganic HgCl₂ is used in disinfectants and industrial processes. It exists as a ionic compound (Hg²⁺ + 2Cl⁻).

- Toxicity :

Methoxythis compound (C₃H₇HgOCl)

- Structure and Uses : A less common alkoxyethylmercury compound used historically in fungicides .

- Toxicity: Slower brain uptake compared to this compound, with mercury primarily accumulating as inorganic Hg²⁺ in the brain . Renal damage is prominent, similar to HgCl₂, but neurotoxicity is less severe than this compound .

Key Research Findings

Biotransformation and Accumulation

- This compound’s rapid conversion to inorganic mercury in the brain (via glutathione-mediated pathways) results in higher total mercury levels than mthis compound .

Blood-Brain Barrier Transport

- This compound and mthis compound both traverse the BBB, but ethylmercury’s efflux mechanisms are understudied. In vitro models show ethylmercury disrupts BBB integrity at lower concentrations than HgCl₂ .

Immunological and Cellular Toxicity

- Thimerosal (ethylmercury-releasing compound) induces mitochondrial dysfunction and cell death in human neuronal cells at nanomolar concentrations, exceeding the toxicity of HgCl₂ and methylmercury .

- This compound triggers systemic autoimmunity in dose-dependent patterns, mimicking HgCl₂’s effects but at lower exposure thresholds .

Data Tables

Table 1: Comparative Toxicity and Physicochemical Properties

Table 2: Biotransformation Efficiency in Rat Organs

| Compound | % Inorganic Hg in Kidneys | % Inorganic Hg in Brain |

|---|---|---|

| This compound | 70% | 40–50% |

| Mthis compound | <10% | <5% |

生物活性

Ethylmercury chloride (EtHgCl), an organic mercury compound, has garnered attention for its toxicological effects, particularly due to its use in thimerosal, a preservative in some vaccines. This article delves into the biological activity of this compound, examining its toxicity, mechanisms of action, and clinical implications.

This compound is a highly toxic organomercury compound. Its toxicity primarily arises from the ability of mercury to bind with sulfhydryl groups in proteins, leading to disruption of cellular functions. The compound can enter biological systems through various routes, including ingestion and dermal absorption. Once inside the body, ethylmercury can accumulate in tissues and organs, particularly the brain and kidneys, leading to neurotoxic and nephrotoxic effects.

The mechanism of action involves:

- Protein Binding : Ethylmercury binds to proteins, altering their structure and function.

- Oxidative Stress : It induces oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA.

- Disruption of Cellular Signaling : Ethylmercury interferes with cellular signaling pathways, affecting cell viability and function.

In Vitro Studies

A comparative study on the cytotoxic effects of ethylmercury versus methylmercury revealed that both compounds exhibit significant toxicity in cultured cells. The half-maximal effective concentration (EC50) values for ethylmercury were determined to be approximately 5.05 μM, indicating a potent cytotoxic effect similar to that of methylmercury (EC50 = 4.83 μM) .

Table 1: Cytotoxicity of this compound Compared to Methylmercury

| Compound | EC50 (μM) | Confidence Interval (95%) |

|---|---|---|

| Ethylmercury | 5.05 | 3.87–6.23 |

| Methylmercury | 4.83 | 4.34–5.33 |

These findings underscore the need for caution when handling ethylmercury due to its potential for significant cellular damage.

In Vivo Studies

Clinical observations from cases of ethylmercury poisoning in China highlighted severe health impacts following ingestion of contaminated rice. Symptoms included neurological deficits that persisted months after exposure . Patients underwent chelation therapy using sodium dimercaptopropane sulfonate (DMPS) and sodium dimercaptosuccinate (DMS), with DMPS showing superior efficacy in reducing mercury levels .

Case Studies

-

Case Study: Rice Contamination Incident

- Location : People's Republic of China

- Exposure : Ingestion of rice treated with this compound.

- Outcome : Patients exhibited prolonged neurological symptoms and required chelation therapy for recovery.

- Case Study: Vaccine-Related Exposure

Clinical Implications

The biological activity of this compound poses significant health risks:

- Neurotoxicity : Chronic exposure can lead to cognitive impairments and motor dysfunction.

- Nephrotoxicity : Ethylmercury is known to cause kidney damage, necessitating monitoring in exposed individuals.

- Reproductive Risks : Although not extensively studied, related mercury compounds have shown teratogenic effects, raising concerns about ethylmercury's impact on fetal development.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing ethylmercury chloride in laboratory settings?

- Methodological Answer : this compound (C₂H₅HgCl) synthesis typically involves reacting ethylmagnesium bromide with mercuric chloride under controlled conditions. Characterization requires elemental analysis (e.g., mercury content via ICP-MS), NMR spectroscopy for structural confirmation, and purity assessment using GC-MS or HPLC. Solubility testing in solvents like hot ethanol or ether is critical, as it is insoluble in water . Ensure strict adherence to safety protocols due to its high toxicity (e.g., use of fume hoods, PPE) .

Q. How can researchers detect and quantify trace levels of this compound in environmental or biological samples?

- Methodological Answer : Detection employs speciation analysis via ICP-MS coupled with chromatography (e.g., HPLC-ICP-MS) to distinguish ethylmercury from inorganic mercury or methylmercury. For biological matrices, derivatization with chelating agents (e.g., sodium tetraethylborate) enhances volatility for GC-MS analysis. Validation requires spike-recovery experiments and comparison with certified reference materials (e.g., NIST SRM 966) .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

- Methodological Answer : this compound is insoluble in water but soluble in hot ethanol (≥60°C) and ether. Stability studies show it sublimes readily at room temperature, requiring storage in sealed, dark containers under inert gas. Degradation products (e.g., elemental mercury) can be monitored using TGA or FTIR spectroscopy .

Advanced Research Questions

Q. How do mechanistic studies differentiate the neurotoxic effects of this compound from methylmercury?

- Methodological Answer : Comparative toxicity studies in rodent models reveal this compound exhibits slower clearance (t½ ~10 days in rats) and higher organ retention than methylmercury. Mechanistic assays (e.g., glutathione depletion assays, mitochondrial respiration tests) show ethylmercury preferentially disrupts thioredoxin reductase, while methylmercury targets cytoskeletal proteins. Transcriptomic profiling (RNA-seq) further identifies unique pathways, such as oxidative stress response genes .

Q. What experimental designs address contradictions in reported LD₅₀ values for this compound across species?

- Methodological Answer : Discrepancies in LD₅₀ values (e.g., 12 mg Hg/kg in mice vs. 14 mg Hg/kg for methylmercury) arise from exposure routes (oral vs. intraperitoneal) and metabolic differences. Harmonized protocols should:

- Use isogenic animal models to control genetic variability.

- Standardize dosing (e.g., single bolus vs. chronic exposure).

- Include biomarkers like blood Hg levels and urinary porphyrin profiles .

Q. How can in vitro models elucidate the genotoxic potential of this compound?

- Methodological Answer : Use human cell lines (e.g., HepG2, SH-SY5Y) for comet assays to detect DNA strand breaks. Compare results with positive controls (e.g., methyl methanesulfonate) and validate via γ-H2AX foci staining. For metabolic activation, employ S9 liver fractions. Note that this compound shows lower direct DNA damage but higher oxidative stress than inorganic mercury .

Data Contradiction Analysis

Q. Why do some studies report this compound as 50x more toxic than methylmercury in vitro, while others show lower acute toxicity in vivo?

- Methodological Answer : In vitro studies (e.g., 2012 Italian cell viability assays) use high, non-physiological concentrations (µM range), amplifying cytotoxicity. In vivo models incorporate detoxification pathways (e.g., biliary excretion, metallothionein binding), reducing acute lethality. Researchers should contextualize findings using physiologically based pharmacokinetic (PBPK) modeling to reconcile disparities .

Methodological Best Practices

- Toxicity Studies : Use isotopically labeled Hg (e.g., ¹⁹⁹Hg) to track bioaccumulation without interference .

- Data Reproducibility : Follow reporting guidelines (e.g., ARRIVE for animal studies) and deposit raw data in repositories like Zenodo .

- Ethical Compliance : Adhere to OECD Test Guidelines and institutional review boards for humane endpoints in toxicity testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。